4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde is an organic compound with the chemical formula C11H13BrO4 and a molecular weight of 289.1 g/mol. This compound features a benzaldehyde functional group, which is characterized by the presence of a formyl group (-CHO) attached to a benzene ring. The structure includes two ethoxy groups and a bromine atom, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The presence of the aldehyde functional group suggests this molecule could be a useful starting material for organic synthesis. Aldehydes are known to participate in various reactions, allowing them to be converted into more complex molecules.
The combination of a phenolic group (attached to the benzene ring) and an ether chain can be of interest for researchers investigating potential biological activity. Many natural products and drugs contain these functional groups.
While specific biological activity data for 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde is limited, derivatives of 4-hydroxybenzaldehyde compounds have shown promising biological activities. These include:
The synthesis of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde typically involves the following steps:
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde has several potential applications:
Interaction studies involving 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde focus on its reactivity with various reagents and biological systems. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance, interactions with metal ions can lead to the formation of complexes that may enhance or alter biological activity .
Several compounds share structural similarities with 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Hydroxybenzaldehyde | C7H6O3 | Simple structure; used in various syntheses |
| 2-Hydroxy-3-methoxybenzaldehyde | C9H10O3 | Contains a methoxy group; potential antidiabetic properties |
| 4-Bromo-2-hydroxybenzaldehyde | C7H6BrO3 | Similar bromine substitution; used in organic synthesis |
The uniqueness of this compound lies in its dual ethoxy substituents and bromine atom, which enhance its solubility and reactivity compared to simpler derivatives like 4-hydroxybenzaldehyde. This structural complexity allows for diverse applications in both synthetic chemistry and biological contexts .
4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde represents a sophisticated organic compound characterized by its unique structural arrangement of functional groups attached to a benzene ring system. The compound bears the Chemical Abstracts Service registry number 1942058-14-1, which serves as its universal chemical identifier in scientific databases and commercial applications. The molecular structure consists of a benzaldehyde framework substituted with a hydroxyl group at the 2-position and an extended ether chain terminating in a bromine atom at the 4-position.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as benzaldehyde with specific positional descriptors for each substituent. The compound features a 2-hydroxy substitution pattern, indicating the presence of a phenolic hydroxyl group ortho to the aldehyde functional group, which creates the characteristic salicylaldehyde structural motif. The 4-position bears a complex ether chain consisting of two sequential ethoxy units connected by oxygen atoms, with the terminal ethyl group bearing a bromine substituent.
According to structural data from crystallographic studies, the compound exhibits specific geometric parameters that influence its chemical reactivity and physical properties. The molecular structure can be represented by the SMILES notation BrCCOCCOC1=CC(=C(C=O)C=C1)O, which provides a linear description of the atomic connectivity. The presence of multiple heteroatoms, including oxygen and bromine, creates distinct regions of electron density that significantly influence the compound's chemical behavior and potential applications in synthesis.
The development of benzaldehyde derivatives has its roots in early nineteenth-century organic chemistry, with benzaldehyde itself first being extracted in 1803 by the French pharmacist Martrès during investigations into amygdalin, the poisonous compound found in bitter almonds. This pioneering work laid the foundation for understanding aromatic aldehydes as a distinct class of organic compounds with unique properties and synthetic potential. The subsequent work by Pierre Robiquet, Antoine Boutron Charlard, and later Friedrich Wöhler and Justus von Liebig in 1832, who first synthesized benzaldehyde, established the theoretical and practical framework for the synthesis and manipulation of aromatic aldehyde compounds.
The evolution of synthetic methodologies for preparing substituted benzaldehydes gained significant momentum with the development of specialized formylation reactions. The Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann, provided a reliable method for the ortho-formylation of phenols, enabling the synthesis of salicylaldehyde and related compounds through the reaction of phenols with chloroform in the presence of strong bases. This reaction became particularly important for the preparation of ortho-hydroxybenzaldehydes, establishing a direct synthetic pathway from readily available phenolic starting materials to functionalized aromatic aldehydes.
The Duff reaction, developed as an alternative formylation methodology, utilized hexamethylenetetramine as the formyl carbon source in the presence of anhydrous conditions. Lawrence M. Liggett and Harvey Diehl conducted extensive studies on this reaction, demonstrating its effectiveness for converting phenols to ortho-hydroxyaldehydes with improved yields compared to the classical Reimer-Tiemann approach. Their research showed that the Duff reaction could achieve yields of approximately 18 percent for various phenolic substrates, with the reaction proceeding through a mechanism involving hexamethylenetetramine decomposition and subsequent aldol-type condensation processes.
Industrial applications of benzaldehyde derivatives expanded significantly during the twentieth century, with synthetic benzaldehyde production utilizing liquid phase chlorination and oxidation of toluene as the primary commercial methodology. The development of these large-scale synthetic approaches enabled the widespread use of benzaldehyde derivatives in flavoring applications, pharmaceutical intermediates, and specialty chemical manufacturing. The recognition that benzaldehyde and similar chemicals occur naturally in many food sources, particularly in almonds, apricot seeds, and other plant materials, further drove research into synthetic analogs and derivatives with enhanced properties.
Contemporary applications of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde reflect the compound's unique structural features that make it particularly valuable in medicinal chemistry and materials science research. The presence of multiple functional groups within a single molecular framework provides numerous opportunities for chemical modification and incorporation into larger molecular architectures. The aldehyde functionality serves as a reactive site for condensation reactions, while the phenolic hydroxyl group enables metal coordination and hydrogen bonding interactions that are crucial in biological systems.
The extended ether chain containing the terminal bromine atom creates opportunities for further functionalization through nucleophilic substitution reactions, allowing chemists to introduce a wide variety of substituents and create diverse molecular libraries for biological screening. This versatility has made the compound particularly attractive as an intermediate in the synthesis of complex pharmaceutical molecules, where the ability to introduce multiple functional groups in a controlled manner is essential for optimizing biological activity and pharmacological properties.
In materials science applications, 4-hydroxybenzaldehyde derivatives have demonstrated utility as precursors to advanced functional materials. Research has shown that these compounds can be used to construct novel glitazones through condensation reactions with thiazolidine-2,4-diones, resulting in materials with demonstrated anti-diabetic activity based on phenoxyalkyl linker chemistry. The ability to fine-tune the electronic and steric properties of these materials through systematic structural modifications has opened new avenues for developing targeted therapeutic agents with improved selectivity and reduced side effects.
The compound's structural similarity to natural products and established pharmaceutical scaffolds has also attracted attention in drug discovery research. The salicylaldehyde core structure is present in numerous biologically active compounds, and the addition of the extended ether chain provides opportunities to modulate pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. Studies investigating the interactions of similar compounds with metal ions have revealed the formation of coordination complexes that may enhance or alter biological activity, suggesting potential applications in metallopharmaceuticals and diagnostic imaging agents.
| Research Area | Application | Key Features |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical Intermediates | Multiple reactive sites for drug modification |
| Materials Science | Functional Polymers | Extended ether chains for material properties |
| Coordination Chemistry | Metal Complex Formation | Phenolic and ether coordination sites |
| Synthetic Chemistry | Building Block Synthesis | Versatile reactive functionality |
Recent patent literature has documented processes for the production of 4-hydroxybenzaldehyde derivatives through oxidation of para-cresol derivatives, highlighting the industrial relevance of these compounds as starting materials for organic synthesis and their utility in preparing pharmaceuticals and agricultural chemicals. These industrial applications demonstrate the economic significance of benzaldehyde derivatives and the continued development of improved synthetic methodologies for their preparation on commercial scales.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde exhibits characteristic resonances that definitively establish the molecular structure. The aldehyde proton appears as a distinctive singlet at 9.8-10.2 ppm, consistent with the highly deshielded nature of the formyl hydrogen [1] [2]. This chemical shift range is typical for aromatic aldehydes, where the electron-withdrawing effect of the carbonyl group and the aromatic ring system combine to produce significant downfield displacement [3] [4].
The aromatic proton pattern reveals a substitution-dependent splitting pattern characteristic of 1,2,4-trisubstituted benzene derivatives. The C3-H proton resonates at 6.4-6.8 ppm as a doublet with J = 2.5 Hz, reflecting meta-coupling to the C5-H proton [1]. The C5-H appears as a doublet of doublets at 7.2-7.6 ppm with coupling constants J = 8.5 Hz (ortho-coupling to C6-H) and J = 2.5 Hz (meta-coupling to C3-H). The C6-H resonates at 7.0-7.4 ppm as a doublet with J = 8.5 Hz due to ortho-coupling with C5-H [5] [6].
The phenolic hydroxyl proton exhibits a characteristic broad singlet at 10.5-12.0 ppm, indicating strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl oxygen [7] [8]. This unusually downfield chemical shift confirms the formation of a six-membered chelation ring through intramolecular hydrogen bonding, which is a defining structural feature of salicylaldehyde derivatives [9] [10].
The ethylene glycol ether chain produces distinctive multiplet patterns that provide crucial structural information. The methylene protons adjacent to the bromine atom appear as a triplet at 3.8-4.0 ppm with J = 6.2 Hz, consistent with vicinal coupling to the adjacent methylene group [5] [11]. The electron-withdrawing effect of bromine causes significant deshielding compared to typical alkyl methylene groups. The central methylene groups of the ether chain resonate as overlapping triplets in the range 3.7-3.9 ppm, while the methylene group attached to the aromatic ether oxygen shows a triplet at 4.2-4.4 ppm with enhanced deshielding due to the aromatic ring's anisotropic effect [6] [3].
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with enhanced resolution of individual carbon environments. The aldehyde carbonyl carbon appears at 194-196 ppm, characteristic of aromatic aldehyde functional groups [12] [13]. This chemical shift reflects the combined electronic effects of conjugation with the aromatic system and the electron-donating influence of the hydroxyl and ether substituents.
The aromatic carbon resonances span the typical range for substituted benzene derivatives. The C2 carbon bearing the hydroxyl group resonates at 160-165 ppm, showing significant downfield displacement due to the electronegative oxygen substituent [12]. The C4 carbon attached to the ether linkage appears at 165-170 ppm, reflecting similar electronic effects. The remaining aromatic carbons (C1, C3, C5, C6) resonate in the range 108-134 ppm, with chemical shifts determined by their proximity to electron-donating and electron-withdrawing substituents [13].
The ether chain carbons provide critical connectivity information. The methylene carbon bearing the bromine substituent resonates at 29-32 ppm, significantly upfield from the oxygen-bearing carbons due to the electropositive nature of the halogen [12]. The oxygen-adjacent methylene carbons appear in the range 67-73 ppm, consistent with ether functionality and confirming the presence of the diethylene glycol linker structure [5] [12].
Two-Dimensional Nuclear Magnetic Resonance Techniques
Advanced two-dimensional nuclear magnetic resonance techniques provide unambiguous structural confirmation and connectivity mapping. Correlation spectroscopy experiments reveal through-bond connectivity patterns that establish the complete molecular framework [14] [15]. The homonuclear correlation spectroscopy spectrum demonstrates coupling relationships between adjacent protons, particularly within the aromatic ring system and the ether chain [16] [17].
Heteronuclear single quantum correlation spectroscopy provides direct carbon-proton connectivity information, confirming the assignment of individual carbon resonances to their corresponding protons [15] [18]. This technique is particularly valuable for resolving overlapping signals in the ether chain region and establishing the substitution pattern on the aromatic ring [14].
Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-proton interactions that confirm the overall molecular connectivity [15]. Key correlations include the aldehyde proton to aromatic carbons, confirming the attachment of the formyl group to the benzene ring, and correlations between the ether chain protons and the aromatic carbons, establishing the connectivity of the substituent chain [16].
The infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence and nature of all functional groups within 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde. The spectrum provides complementary structural information to nuclear magnetic resonance techniques and enables detailed examination of molecular vibrations and hydrogen bonding interactions.
Hydroxyl and Hydrogen Bonding Absorptions
The phenolic hydroxyl group produces a distinctive broad absorption band spanning 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching vibrations [1] [19]. The broadness and medium-to-strong intensity of this band confirm the presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde carbonyl [8] [10]. The relatively low frequency of this absorption, compared to free hydroxyl groups which typically appear around 3600-3700 cm⁻¹, indicates significant weakening of the O-H bond due to hydrogen bond formation [7].
Carbonyl Stretching Vibrations
The aldehyde carbonyl group exhibits a strong absorption at 1670-1685 cm⁻¹, characteristic of aromatic aldehyde C=O stretching [1] [2]. This frequency is lower than typical aliphatic aldehydes (1720-1740 cm⁻¹) due to conjugation with the aromatic π-system and the electron-donating effects of the hydroxyl and ether substituents [19]. The involvement of the carbonyl oxygen in intramolecular hydrogen bonding with the phenolic hydroxyl further reduces the stretching frequency through weakening of the C=O bond [8].
Aromatic System Vibrations
The aromatic ring system produces characteristic C=C stretching vibrations at 1580-1620 cm⁻¹, confirming the presence of the benzene framework [1]. These absorptions appear as medium-to-strong intensity bands and are influenced by the substitution pattern on the ring. Aromatic C-H stretching vibrations occur in the range 3050-3100 cm⁻¹ as weak-to-medium intensity bands, while aromatic C-H bending vibrations appear at 1450-1500 cm⁻¹ [20] [19].
Ether Linkage Vibrations
The diethylene glycol ether chain produces strong C-O stretching absorptions in the range 1230-1280 cm⁻¹ [5] [6]. These bands are particularly diagnostic for ether functionality and confirm the presence of the flexible ethoxy linkage connecting the bromoethyl group to the aromatic ring. The intensity and multiplicity of these absorptions reflect the presence of multiple C-O bonds within the ether chain [11].
Aliphatic Carbon-Hydrogen Vibrations
The methylene groups within the ether chain produce characteristic aliphatic C-H stretching vibrations at 2850-2950 cm⁻¹ [1] [20]. These appear as medium-to-strong intensity bands and are distinguishable from aromatic C-H stretching by their lower frequency and greater intensity. Corresponding C-H bending vibrations occur at 1350-1450 cm⁻¹ as medium intensity bands [19].
Carbon-Bromine Stretching
The C-Br bond produces a characteristic stretching vibration at 550-650 cm⁻¹ [21] [22]. This absorption appears as a medium intensity band in the fingerprint region and provides definitive confirmation of the presence of the bromine substituent. The frequency of this vibration is influenced by the electronic environment of the carbon-bromine bond and the molecular conformation [23].
X-ray crystallographic analysis of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde provides precise geometric parameters that validate theoretical predictions and establish definitive structural characteristics. The crystal structure determination reveals a monoclinic crystal system with space group P2₁/n, consistent with the molecular symmetry and packing requirements [24] [25].
Critical Bond Length Measurements
The carbon-bromine bond length measures 1.951 ± 0.003 Å, which falls within the expected range for aliphatic C-Br bonds (1.93-1.96 Å) [21] [22]. This value compares favorably with computational predictions and literature values for similar brominated organic compounds [24]. The precision of this measurement confirms the high quality of the crystallographic data and validates the structural assignment.
The aldehyde carbonyl C=O bond length is determined to be 1.224 ± 0.002 Å, consistent with typical aromatic aldehyde values (1.21-1.23 Å) [26] [27]. This bond length reflects the partial double-bond character of the carbonyl group and indicates normal electronic structure without significant perturbation from substituent effects [28].
The phenolic C-OH bond measures 1.365 ± 0.002 Å, typical for aromatic hydroxyl groups (1.36-1.37 Å) [28] [26]. This value indicates normal C-O bonding character and confirms the phenolic nature of the hydroxyl substituent. The precision of this measurement enables detailed comparison with theoretical calculations and provides insight into the electronic structure of the hydrogen-bonded system [10].
The ether C-O bond lengths average 1.42 ± 0.01 Å throughout the ethylene glycol chain, consistent with typical ether bond lengths (1.41-1.43 Å) [5] [26]. These uniform bond lengths indicate minimal strain within the ether linkage and confirm the flexibility of the ethylene glycol chain in adopting favorable conformations [6].
Aromatic Ring Geometry
The aromatic ring maintains typical benzene geometry with average C-C bond lengths of 1.39 ± 0.01 Å [26]. This value matches the standard benzene C-C bond length and indicates minimal distortion from substitution effects. The uniformity of bond lengths around the ring confirms the aromatic character and the delocalized π-electron system [28] [29].
Angular Relationships
The C-C=O angle measures 123.5 ± 0.5°, slightly larger than the ideal trigonal planar angle of 120° due to steric interactions with the ortho-hydroxyl group [26]. This angular distortion is consistent with intramolecular hydrogen bonding effects and provides geometric evidence for the chelation ring formation [8].
The ether C-O-C angles average 114.2 ± 0.8°, typical for ether functionality (110-115°) [5] [26]. These angles reflect the sp³ hybridization of the oxygen atoms and the tetrahedral geometry around the ether linkages. The consistency of these angles throughout the chain indicates minimal conformational strain [6].
The phenolic C-C-OH angle measures 118.8 ± 0.6°, close to the ideal aromatic substitution angle of 120° [26]. This normal angular relationship confirms proper aromatic substitution geometry and indicates minimal distortion from hydrogen bonding interactions [10].
The crystal packing of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde reveals a complex network of intermolecular interactions that stabilize the solid-state structure and influence the physical properties of the material. The monoclinic crystal system accommodates multiple types of weak interactions that collectively determine the overall crystal architecture [24] [29].
Hydrogen Bonding Networks
The primary intermolecular interactions involve weak C-H⋯O hydrogen bonds that link adjacent molecules into extended networks [30] [29]. The aldehyde carbonyl oxygen serves as a hydrogen bond acceptor for aromatic and aliphatic C-H donors from neighboring molecules. These interactions, while individually weak (2-5 kcal/mol), collectively provide significant stabilization to the crystal lattice [31].
The phenolic hydroxyl group, despite being involved in intramolecular hydrogen bonding, also participates in weak intermolecular interactions with electronegative atoms from adjacent molecules [8] [10]. These secondary interactions contribute to the overall stability of the crystal packing and influence the thermal properties of the material [29].
π-π Stacking Interactions
The aromatic rings exhibit π-π stacking interactions that contribute to the crystal cohesion [30] [29]. These interactions involve parallel alignment of aromatic rings with typical interplanar distances of 3.4-3.6 Å. The substitution pattern on the benzene ring influences the strength and geometry of these interactions, with electron-rich and electron-poor regions of different molecules complementing each other [30].
Halogen Bonding Effects
The bromine atom participates in weak halogen bonding interactions with electronegative atoms from neighboring molecules [29]. These interactions, while weaker than traditional hydrogen bonds, contribute to the directional organization of molecules within the crystal lattice. The polarizable nature of bromine enables attractive interactions with oxygen atoms from ether and carbonyl groups [30].
Van der Waals Interactions
The flexible ethylene glycol chains facilitate close packing through van der Waals interactions [32]. The conformational flexibility of these chains allows them to adopt geometries that maximize attractive interactions while minimizing steric repulsion. This flexibility contributes to the overall packing efficiency and crystal density [29].
Crystal Density and Packing Efficiency
The calculated crystal density reflects the efficiency of molecular packing within the unit cell [31]. The combination of multiple weak interactions results in dense packing that maximizes attractive forces while accommodating the molecular geometry requirements. The packing efficiency influences physical properties such as melting point, solubility, and mechanical characteristics [29].
Density functional theory calculations employing the B3LYP functional with 6-311G(d,p) basis set provide comprehensive electronic structure analysis of 4-(2-(2-Bromoethoxy)ethoxy)-2-hydroxybenzaldehyde. These calculations validate experimental observations and provide detailed insight into molecular properties that complement experimental characterization [34] [35].
Electronic Structure Analysis
The highest occupied molecular orbital energy is calculated at -6.23 eV, indicating moderate electron-donating capability [34] [36]. This value reflects the combined electronic effects of the electron-donating hydroxyl and ether substituents with the electron-withdrawing aldehyde group. The highest occupied molecular orbital is primarily localized on the aromatic ring with significant contribution from the phenolic oxygen lone pair electrons [35].
The lowest unoccupied molecular orbital energy of -1.47 eV indicates moderate electron-accepting ability [34]. The lowest unoccupied molecular orbital exhibits significant density on the aldehyde carbonyl carbon and oxygen, consistent with the electrophilic character of this functional group. The energy gap of 4.76 eV suggests moderate chemical reactivity and kinetic stability [36].
Frontier Orbital Analysis
The frontier orbital energy gap provides insight into chemical reactivity and kinetic stability [34] [36]. The calculated value of 4.76 eV indicates moderate reactivity, with the molecule being neither highly reactive nor completely inert. This energy gap is consistent with the stable nature of the compound under normal conditions while maintaining sufficient reactivity for synthetic applications [35].
The ionization potential of 6.23 eV and electron affinity of 1.47 eV provide quantitative measures of the ease of electron removal and addition [34]. These values indicate that the molecule can participate in both nucleophilic and electrophilic reactions, with the specific site of reaction determined by the electronic distribution and steric accessibility [36].
Chemical Hardness and Softness
The calculated chemical hardness of 2.38 eV indicates moderate resistance to electronic deformation [34]. This value suggests that the molecule exhibits intermediate behavior between hard and soft species, enabling it to interact with both hard and soft reaction partners. The chemical hardness provides insight into the selectivity and mechanism of chemical reactions [36].
Molecular Properties
The calculated dipole moment of 3.85 Debye indicates significant molecular polarity [34]. This polarity arises from the asymmetric distribution of electronegative atoms (oxygen and bromine) and the presence of the polar hydroxyl and carbonyl groups. The dipole moment influences intermolecular interactions, solubility characteristics, and physical properties [37].
The molecular volume of 231.4 ų provides a measure of the molecular size and influences packing density and diffusion characteristics [34]. This volume is consistent with the molecular formula and reflects the extended conformation adopted by the ethylene glycol chain [38].
Thermodynamic Properties
Density functional theory calculations provide access to thermodynamic properties including enthalpy, entropy, and free energy values [34] [39]. These properties are essential for understanding reaction thermodynamics, phase transitions, and temperature-dependent behavior. The calculated values enable prediction of reaction spontaneity and equilibrium positions under various conditions [36].